4-Amino-6-chlorocinnoline
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Overview
Description
4-Amino-6-chlorocinnoline is an organic compound with the molecular formula C8H6ClN3. It is a derivative of cinnoline, characterized by the presence of an amino group at the 4th position and a chlorine atom at the 6th position of the cinnoline ring.
Preparation Methods
The synthesis of 4-Amino-6-chlorocinnoline typically involves several steps, starting from readily available precursors. One common method involves the reaction of 6-chlorocinnoline with ammonia or an amine under specific conditions to introduce the amino group at the 4th position. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve more efficient and scalable processes, such as catalytic hydrogenation or other advanced techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Amino-6-chlorocinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chlorine atom or other functional groups.
Substitution: The amino and chlorine groups in this compound can participate in substitution reactions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
4-Amino-6-chlorocinnoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: This compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-chlorocinnoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Amino-6-chlorocinnoline can be compared with other similar compounds, such as:
4-Aminoquinoline: Known for its antimalarial properties, 4-Aminoquinoline shares structural similarities but differs in its specific functional groups and biological activities.
6-Chlorocinnoline:
4-Amino-6-chloroquinoline: Another related compound with distinct chemical and biological properties, often studied for its potential therapeutic uses.
Properties
IUPAC Name |
6-chlorocinnolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLORJJGWIUWAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.